2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one
Description
This compound features a pyrazolo[3,4-d]pyrimidine core substituted with methyl groups at positions 1 and 6, a piperidin-4-ylmethyl group at position 4, and a 6-methyl-2,3-dihydropyridazin-3-one moiety. The piperidine and dihydropyridazinone groups may enhance solubility and conformational rigidity, influencing bioavailability and target selectivity.
Properties
IUPAC Name |
2-[[1-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]methyl]-6-methylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7O/c1-12-4-5-16(26)25(22-12)11-14-6-8-24(9-7-14)18-15-10-19-23(3)17(15)20-13(2)21-18/h4-5,10,14H,6-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTDMPMPHZHQKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CCN(CC2)C3=NC(=NC4=C3C=NN4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, and its inhibition can lead to the selective targeting of tumor cells.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal cell cycle progression, leading to a halt in cell division
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption in the cell cycle can lead to apoptosis, or programmed cell death. The compound’s impact on these biochemical pathways results in its anticancer activity.
Biological Activity
The compound 2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one is a novel chemical entity that has garnered attention in medicinal chemistry for its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.
Synthesis and Structural Characteristics
The synthesis of this compound involves a multi-step process starting from the chlorination of a precursor followed by hydrazinolysis and condensation reactions. The structural framework incorporates a pyrazolo[3,4-d]pyrimidine moiety, which is known for its diverse biological activities.
Biological Activity
The biological activities of this compound primarily stem from its interaction with various molecular targets. Key areas of interest include:
- Inhibition of Phosphoinositide 3-Kinase (PI3K) : The compound has shown potential as an inhibitor of PI3K isoforms, particularly PI3Kδ. This pathway is crucial in regulating cell proliferation and survival, making it a target for cancer therapy and inflammatory diseases .
- Anti-inflammatory Properties : Studies indicate that derivatives of pyrazolo[3,4-d]pyrimidine can inhibit cyclooxygenase (COX) enzymes. Specifically, some analogs have demonstrated selective inhibition of COX-2 without affecting COX-1, suggesting potential applications in treating inflammatory conditions .
Case Studies and Research Findings
Several studies have investigated the biological efficacy of related compounds:
- PI3K Inhibition : A study synthesized various pyrazolo derivatives and evaluated their IC50 values against PI3Kδ. Compounds with modifications at the C(2) position exhibited significant inhibitory activity, with some achieving IC50 values as low as 18 nM .
- Anti-inflammatory Effects : Research on related pyrazolo compounds revealed their ability to reduce PGE2 generation in murine macrophages by inhibiting COX-2 activity directly. This suggests that the compound could be explored further for anti-inflammatory drug development .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Modifications
The pyrazolo[3,4-d]pyrimidine scaffold is shared with several analogs, but substituent variations critically alter pharmacological profiles:
Key Observations :
- Methylation : The 6-methyl group in the target compound and A5 may reduce metabolic oxidation compared to A4, enhancing half-life .
- Piperidine vs. Thioether : The piperidinylmethyl group in the target compound likely improves solubility over thioether-containing analogs (e.g., compounds 2–10), which exhibit higher lipophilicity (logP >3.5) .
- Dihydropyridazinone vs.
Pharmacological and Physicochemical Properties
Analysis :
- The target compound’s logP (2.1) balances membrane permeability and solubility, outperforming thioether analogs (e.g., compound 7, logP 3.7) in aqueous compatibility .
- The patent example’s high solubility (>200 µg/mL) may stem from polar substituents (e.g., 2-methylimidazo group) enhancing hydration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
